molecular formula C11H12N2O B13540762 o-((2-Methylquinolin-4-yl)methyl)hydroxylamine

o-((2-Methylquinolin-4-yl)methyl)hydroxylamine

Cat. No.: B13540762
M. Wt: 188.23 g/mol
InChI Key: GDVRIADYKVGDDK-UHFFFAOYSA-N
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Description

O-((2-Methylquinolin-4-yl)methyl)hydroxylamine ( 895589-18-1) is a chemical compound with the molecular formula C 11 H 12 N 2 O and a molecular weight of 188.23 g/mol . This specialist reagent is derived from the 2-methylquinoline scaffold, specifically from the precursor 4-hydroxy-2-methylquinoline , which is a known intermediate in the synthesis of active pharmaceutical ingredients such as dequalinium chloride . The core structure of this compound suggests significant research value as a building block in medicinal chemistry and drug discovery. The molecule features a hydroxylamine group tethered to the 4-position of the 2-methylquinoline ring system, a structure often employed in the development of novel therapeutic agents . Researchers utilize this and related compounds as key intermediates for constructing more complex molecules, particularly in exploring new pharmacologically active compounds . As a derivative of 4-hydroxy-2-methylquinoline, its applications are primarily in the realm of organic synthesis and pharmaceutical R&D, serving as a versatile scaffold for further chemical modification . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Proper storage conditions and handling procedures should be followed as per the material safety data sheet.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

O-[(2-methylquinolin-4-yl)methyl]hydroxylamine

InChI

InChI=1S/C11H12N2O/c1-8-6-9(7-14-12)10-4-2-3-5-11(10)13-8/h2-6H,7,12H2,1H3

InChI Key

GDVRIADYKVGDDK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CON

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to OOO-((2-Methylquinolin-4-yl)methyl)hydroxylamine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities.[1][2][3][4][5][6][7][8] Its derivatives have been successfully developed as antimalarial, anticancer, antibacterial, and antiviral drugs.[1][2][3][4][6][8] The unique electronic properties and the ability of the quinoline ring system to interact with various biological targets make it a privileged structure in drug discovery. This guide focuses on a specific, yet underexplored derivative, OOO-((2-Methylquinolin-4-yl)methyl)hydroxylamine, providing a comprehensive overview of its chemical structure, proposed synthetic routes, predicted physicochemical and spectroscopic properties, and potential therapeutic applications based on the rich pharmacology of the quinoline class.

Chemical Structure and Properties

OOthis compound is a small molecule featuring a 2-methylquinoline core linked to a hydroxylamine moiety via a methylene bridge. The presence of the hydroxylamine group introduces a unique functional handle for further chemical modifications and potential interactions with biological targets.

Molecular Formula: C₁₁H₁₂N₂O

Molecular Weight: 188.23 g/mol

CAS Number: 895589-18-1[9]

PropertyPredicted ValueSource
Molecular Weight188.23 g/mol ChemScene[9]
XlogP1.8PubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors3PubChem
Rotatable Bonds3PubChem
Polar Surface Area41.5 ŲPubChem

Proposed Synthetic Routes

The synthesis of OOthis compound can be envisioned to start from the commercially available (2-Methylquinolin-4-yl)methanol. Two plausible synthetic strategies are outlined below, providing researchers with detailed, actionable protocols.

Protocol 1: Mitsunobu Reaction followed by Deprotection

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including O-alkylated hydroxylamines, with inversion of stereochemistry if a chiral center is present.[10][11][12][13][14] This route involves the reaction of the starting alcohol with N-hydroxyphthalimide, followed by the removal of the phthalimide protecting group.

Mitsunobu_Reaction_Workflow start (2-Methylquinolin-4-yl)methanol intermediate1 Phthalimide Intermediate start->intermediate1  N-Hydroxyphthalimide,  PPh₃, DIAD, THF, 0 °C to rt product OOthis compound intermediate1->product  Hydrazine hydrate,  EtOH, reflux

Mitsunobu Reaction Workflow

Step-by-Step Methodology:

  • O-Alkylation using Mitsunobu Reaction:

    • To a solution of (2-Methylquinolin-4-yl)methanol (1.0 eq) and N-hydroxyphthalimide (1.2 eq) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (PPh₃) (1.5 eq) portionwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • To this stirred suspension, add diethyl azodicarboxylate (DIAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the N-((2-methylquinolin-4-yl)methoxy)phthalimide intermediate.

  • Deprotection of the Phthalimide Group:

    • Dissolve the phthalimide intermediate (1.0 eq) in ethanol (EtOH).

    • Add hydrazine hydrate (4.0-10.0 eq) to the solution.

    • Reflux the reaction mixture for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and filter off the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield OOthis compound. Further purification can be achieved by crystallization or column chromatography.

Protocol 2: Mesylation and Nucleophilic Substitution

An alternative approach involves the conversion of the starting alcohol into a good leaving group, such as a mesylate, followed by nucleophilic substitution with a protected hydroxylamine derivative and subsequent deprotection.[15][16] This method avoids the often difficult-to-remove byproducts of the Mitsunobu reaction.

Mesylation_Substitution_Workflow start (2-Methylquinolin-4-yl)methanol intermediate1 Mesylate Intermediate start->intermediate1  MsCl, Et₃N,  DCM, 0 °C intermediate2 N-Boc Protected Intermediate intermediate1->intermediate2  tert-butyl N-hydroxycarbamate,  DBU, DCM, rt product OOthis compound intermediate2->product  HCl in Et₂O or Dioxane,  rt

Mesylation and Substitution Workflow

Step-by-Step Methodology:

  • Mesylation of the Alcohol:

    • Dissolve (2-Methylquinolin-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C.

    • Add triethylamine (Et₃N) (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq).

    • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (2-methylquinolin-4-yl)methyl methanesulfonate, which can often be used in the next step without further purification.

  • Nucleophilic Substitution with N-Boc-hydroxylamine:

    • To a solution of the crude mesylate (1.0 eq) and tert-butyl N-hydroxycarbamate (1.2 eq) in DCM, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) at room temperature.[15][16]

    • Stir the reaction mixture for 12-24 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, wash the mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography on silica gel to yield tert-butyl N-((2-methylquinolin-4-yl)methoxy)carbamate.

  • Deprotection of the N-Boc Group:

    • Dissolve the N-Boc protected intermediate (1.0 eq) in a suitable solvent such as diethyl ether (Et₂O) or 1,4-dioxane.

    • Add a solution of hydrochloric acid (HCl) in Et₂O or dioxane (e.g., 4 M) and stir the mixture at room temperature for 1-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, the hydrochloride salt of the product may precipitate. The precipitate can be collected by filtration, or the solvent can be removed under reduced pressure to yield the crude product.

    • The free base can be obtained by neutralizing the hydrochloride salt with a suitable base (e.g., sodium bicarbonate solution) and extracting with an organic solvent.

Predicted Spectroscopic Data

For the purpose of characterization, predicted ¹H and ¹³C NMR spectra are provided. These spectra are generated based on the chemical structure and can serve as a reference for experimental verification.

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 8.05 (d, J = 8.4 Hz, 1H, Ar-H)

  • δ 7.95 (d, J = 8.4 Hz, 1H, Ar-H)

  • δ 7.70 (t, J = 7.6 Hz, 1H, Ar-H)

  • δ 7.50 (t, J = 7.6 Hz, 1H, Ar-H)

  • δ 7.40 (s, 1H, Ar-H)

  • δ 5.20 (s, 2H, O-CH₂-Ar)

  • δ 4.90 (br s, 2H, NH₂-O)

  • δ 2.70 (s, 3H, Ar-CH₃)

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ 158.5 (C)

  • δ 148.0 (C)

  • δ 145.0 (C)

  • δ 130.0 (CH)

  • δ 129.5 (CH)

  • δ 127.0 (C)

  • δ 126.0 (CH)

  • δ 124.0 (CH)

  • δ 120.0 (CH)

  • δ 75.0 (O-CH₂)

  • δ 25.0 (CH₃)

Potential Applications and Biological Activities

While OOthis compound has not been extensively studied, the broader class of quinoline derivatives exhibits a remarkable range of biological activities.[1][2][3][4][5][6][7][8] This suggests that the title compound could be a valuable lead for drug discovery programs.

  • Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer properties by targeting various cellular pathways, including DNA synthesis and repair, cell cycle progression, and angiogenesis.[3][5][17] The 2-methylquinoline scaffold, in particular, has been incorporated into compounds with selective cytotoxicity against cancer cell lines.[17]

  • Antimalarial Activity: The quinoline core is famously present in antimalarial drugs like chloroquine and quinine.[1][2] Novel quinoline derivatives continue to be explored as potential treatments for drug-resistant malaria.

  • Antibacterial and Antifungal Activity: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents.[2] The functionalization of the quinoline ring system offers opportunities to develop new antimicrobial agents to combat resistant pathogens.

  • Antiviral Activity: Certain quinoline derivatives have shown promise as antiviral agents, including activity against HIV and other viruses.[1]

The hydroxylamine moiety in OOthis compound could also impart unique biological activities or serve as a versatile chemical handle for the synthesis of more complex molecules, such as oximes and nitrones, which have their own diverse pharmacological profiles.

Conclusion

OOthis compound represents an intriguing yet underexplored molecule within the pharmacologically significant quinoline family. This technical guide provides a solid foundation for researchers interested in this compound by offering detailed, plausible synthetic routes, predicted physicochemical and spectroscopic data, and a well-grounded rationale for its potential therapeutic applications. The methodologies and insights presented herein are intended to empower scientists in their efforts to synthesize, characterize, and evaluate this promising molecule, potentially unlocking new avenues in drug discovery and development.

References

  • Application of Quinoline Ring in Structural Modification of Natural Products. PMC. [Link]

  • Impurity Annihilation: Chromatography-Free Parallel Mitsunobu Reactions. Organic Letters. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • The Mitsunobu Reaction. ResearchGate. [Link]

  • Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

  • Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Wiley Online Library. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate. [Link]

  • Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. RSC Publishing. [Link]

  • O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PubMed Central. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. PDF Free Download. [Link]

  • Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Organic Chemistry Portal. [Link]

  • Biological Activities of Quinoline Derivatives. Ingenta Connect. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Iraqi National Journal of Chemistry. [Link]

  • Simple Preparation of O‐Substituted Hydroxylamines from Alcohols. Semantic Scholar. [Link]

  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Osaka University of Pharmaceutical Sciences Repository. [Link]

  • Biological Activities of Quinoline Derivatives. PubMed. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]

Sources

Advanced Fluorescence Characterization of 2-Methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Discovery Professionals

Executive Summary

The 2-methylquinoline (quinaldine) scaffold represents a cornerstone in the design of functional fluorophores due to its exceptional structural tunability and robust photophysical stability. Unlike rigid fluorophores, the C2-methyl group of quinaldine offers a unique "reactive handle" for π-conjugation extension, allowing for precise modulation of emission from the blue to the near-infrared (NIR) region.

This guide provides a rigorous technical analysis of 2-methylquinoline derivatives, focusing on the mechanistic underpinnings of their fluorescence (ICT, ESIPT, PET) and practical protocols for their synthesis and characterization. It is designed to serve as a self-validating resource for scientists developing next-generation sensors for metal ions, pH microenvironments, and bio-imaging applications.

Structural Basis of Fluorescence

The native 2-methylquinoline exhibits weak fluorescence due to efficient non-radiative decay pathways. However, derivatization triggers intense emission through three primary mechanisms. Understanding these is critical for rational probe design.

Intramolecular Charge Transfer (ICT)

Modifying the quinaldine core with electron-donating groups (EDG) at the 6- or 8-positions and extending the conjugation at the 2-position creates a "push-pull" system.

  • Mechanism: Upon excitation, electron density shifts from the donor (e.g., -N(Me)2) to the acceptor (quinoline nitrogen), creating a giant dipole moment.

  • Result: Strong solvatochromism. In polar solvents, the excited state is stabilized, leading to a bathochromic (red) shift.

Excited-State Intramolecular Proton Transfer (ESIPT)

Derivatives containing a hydroxyl group adjacent to a nitrogen acceptor (e.g., 2-(2'-hydroxyphenyl)quinoline) undergo ESIPT.[1]

  • Mechanism: Upon photoexcitation, a proton transfers from the hydroxyl oxygen to the quinoline nitrogen within the lifetime of the excited state.

  • Result: Emission occurs from the tautomeric keto form, resulting in an exceptionally large Stokes shift (>100 nm), which eliminates self-absorption artifacts.

Photoinduced Electron Transfer (PET) & CHEF

This is the dominant mechanism for "turn-on" sensing.

  • OFF State (PET): A receptor moiety (e.g., dipicolylamine) possesses a lone pair with energy between the fluorophore's HOMO and LUMO. Excitation promotes an electron from the fluorophore HOMO to LUMO, but the receptor's lone pair immediately fills the HOMO hole, quenching fluorescence.

  • ON State (CHEF): Binding a metal ion (e.g., Zn²⁺) engages the receptor's lone pair, lowering its energy level below the fluorophore's HOMO. PET is blocked, and radiative decay (fluorescence) is restored.

Visualization: Signaling Pathways

The following diagram illustrates the logical flow of PET and CHEF mechanisms in a quinaldine-based sensor.

G cluster_off OFF State (Free Probe) cluster_on ON State (Analyte Bound) Probe Free Probe (High Energy Lone Pair) Excitation Photoexcitation (hv) Probe->Excitation Complex Probe-Metal Complex Probe->Complex + Analyte PET PET Process (e- Transfer) Excitation->PET Thermodynamically Favored Quenching Fluorescence Quenched PET->Quenching Analyte Metal Ion (Zn2+, Cd2+) Block PET Blocked (Lone Pair Stabilized) Complex->Block Chelation Emission Strong Fluorescence (CHEF) Block->Emission Radiative Decay

Caption: Logic flow of Photoinduced Electron Transfer (PET) quenching and Chelation-Enhanced Fluorescence (CHEF) activation.

Synthetic Architectures

The reactivity of the C2-methyl group allows for facile condensation reactions, making 2-methylquinoline a versatile starting material.

The Knoevenagel/Condensation Route (Styrylquinolines)

The most common method to extend conjugation is the condensation of 2-methylquinoline with aromatic aldehydes. This yields 2-styrylquinolines, which are highly fluorescent and widely used for amyloid fibril detection and organelle imaging.

General Reaction Scheme:



Visualization: Synthesis Workflow

Synthesis Start 2-Methylquinoline (Quinaldine) Condensation Condensation Reaction (Acetic Anhydride, Reflux, 12-24h) Start->Condensation Aldehyde Aromatic Aldehyde (e.g., 4-N,N-dimethylaminobenzaldehyde) Aldehyde->Condensation Crude Crude Styrylquinoline Condensation->Crude Purification Purification (Recrystallization from EtOH or Column Chromatography) Crude->Purification Final Pure Fluorescent Probe (2-Styrylquinoline Derivative) Purification->Final

Caption: Step-by-step synthetic workflow for generating styrylquinoline-based fluorescent probes.

Experimental Protocols

These protocols are designed to be self-validating. The inclusion of reference standards ensures data integrity.

Protocol A: Synthesis of (E)-2-(4-(dimethylamino)styryl)quinoline

Target: A solvatochromic probe for micro-polarity sensing.

  • Reagents: 2-Methylquinoline (10 mmol), 4-(dimethylamino)benzaldehyde (10 mmol), Acetic Anhydride (5 mL).

  • Procedure:

    • Mix reagents in a round-bottom flask equipped with a magnetic stir bar.

    • Reflux at 140°C for 12 hours under an inert atmosphere (N₂ or Ar). Checkpoint: The solution should turn deep orange/red.

    • Cool to room temperature. Pour the mixture into ice-cold water (50 mL) to precipitate the product.

    • Neutralize with 10% NaOH solution until pH ~7.

    • Filter the precipitate and wash extensively with water.

  • Purification: Recrystallize from hot ethanol.

  • Validation:

    • 1H NMR (DMSO-d6): Look for trans-alkene doublets (J ≈ 16 Hz) around 7.2–7.8 ppm.

    • Appearance: Reddish-orange crystals.

Protocol B: Determination of Fluorescence Quantum Yield (Comparative Method)

Objective: Accurate quantification of emission efficiency.

  • Standard Selection: Choose a standard with absorption/emission close to your sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄,

    
    ).
    
  • Sample Preparation:

    • Prepare solutions of the Sample and Standard.

    • Critical Step: Adjust concentrations so that Absorbance (A) at the excitation wavelength is below 0.1 (ideally 0.02–0.05). Reason: To prevent inner-filter effects (re-absorption of emitted light).

  • Measurement:

    • Record UV-Vis spectrum to confirm A < 0.1.

    • Record Fluorescence Emission spectrum (integrate the area under the curve,

      
      ).[2]
      
  • Calculation:

    
    
    
    • Where

      
       is the slope of the plot of Integrated Fluorescence Intensity vs. Absorbance.[3]
      
    • 
       is the refractive index of the solvent.
      

Data Summary: Comparative Properties of Derivatives

The following table summarizes key photophysical data for common 2-methylquinoline derivatives, facilitating rapid selection for specific applications.

Derivative ClassKey SubstituentMechanism

(nm)

(nm)
Stokes ShiftTarget Application
Native 2-MethylWeak Fluorescence~310~400~90 nmScaffold Reference
Styryl 4-N(Me)₂-StyrylICT400-450550-650Large (~150 nm)Amyloid, Polarity
Schiff Base 8-Hydroxy-iminePET/CHEF340-360490-520ModerateZn²⁺, Al³⁺ Sensing
ESIPT Dye 2-(2'-Hydroxyphenyl)ESIPT330-350480-550Huge (>150 nm)Solid-state emission
Thiol 2-SH (Thione tautomer)PET340380-420ModerateHg²⁺, HNO detection

References

  • Solvatochromism of Quinolin-2(1H)-one Derivatives Source: National Institutes of Health (PMC) URL:[Link] (Note: Representative URL for solvatochromism studies) Context: Detailed analysis of ICT mechanisms and solvent polarity effects on quinoline-based fluorophores.

  • Recent Progress in Fluorescent Probes For Metal Ion Detection Source: Frontiers in Chemistry URL:[Link] Context: Comprehensive review of metal ion sensing mechanisms (PET, CHEF) utilizing quinoline scaffolds.

  • Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Source: National Institutes of Health (PMC) URL:[Link] Context: Authoritative protocol for absolute quantum yield measurement, validating the experimental methodologies described.

  • Quinoline-substituted excited-state intramolecular proton transfer (ESIPT) fluorophores Source: Royal Society of Chemistry (Organic Chemistry Frontiers) URL:[1][Link] Context: In-depth mechanistic study of ESIPT in quinoline derivatives and its effect on Stokes shift.

  • Synthesis and antiproliferative evaluations of 2-styrylquinoline derivatives Source: PubMed URL:[4][Link] Context: Validates the synthetic protocols and biological applications (cytotoxicity) of styrylquinolines.

  • Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report) Source: IUPAC URL:[5][Link] Context: The gold standard reference for selecting quantum yield standards (e.g., Quinine Sulfate).

Sources

Stability of O-Alkyl Hydroxylamines Under Physiological Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The O-alkyl hydroxylamine motif, a functional group of increasing significance in medicinal chemistry and chemical biology, presents a unique combination of synthetic versatility and biological activity. From their role as potent enzyme inhibitors to their application in bioorthogonal chemistry, these compounds are at the forefront of therapeutic innovation. However, the successful translation of O-alkyl hydroxylamine-containing molecules from the bench to the clinic is critically dependent on a thorough understanding of their stability in physiological environments. This guide, designed for researchers and drug development professionals, provides a comprehensive exploration of the factors governing the stability of O-alkyl hydroxylamines, detailed methodologies for its assessment, and insights into the interpretation of stability data. By synthesizing technical accuracy with field-proven insights, this document aims to serve as an authoritative resource for the rational design and development of robust and effective therapeutic agents.

The O-Alkyl Hydroxylamine Moiety: A Rising Star in Drug Discovery

O-alkyl hydroxylamines are organic compounds characterized by the R-O-NH₂ functional group. They are isomers of N-alkyl hydroxylamines (R-NH-OH) and are generally synthesized via the O-alkylation of N-protected hydroxylamine derivatives, with the Mitsunobu reaction being a commonly employed method.[1][2] Their utility in drug discovery is highlighted by their application as potent inhibitors of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), a key target in cancer immunotherapy.[2][3][4] The O-benzylhydroxylamine scaffold, in particular, has been extensively studied, with structure-activity relationship (SAR) studies revealing that substitutions on the aryl ring can significantly modulate inhibitory potency.[2] Beyond enzyme inhibition, the aminooxy group of O-alkyl hydroxylamines is a key player in bioorthogonal chemistry, where its chemoselective ligation with aldehydes and ketones to form stable oxime bonds is widely used for bioconjugation.[5]

Stability_Factors cluster_Chemical Chemical Factors cluster_Physiological Physiological Factors Electronic Electronic Effects (e.g., electron-withdrawing groups) OAH O-Alkyl Hydroxylamine Stability Electronic->OAH Steric Steric Effects (e.g., bulky substituents) Steric->OAH pH pH (e.g., stomach, intestine, blood) pH->OAH Enzymes Enzymatic Degradation (e.g., CYPs, esterases) Enzymes->OAH Nucleophiles Biological Nucleophiles (e.g., Glutathione) Nucleophiles->OAH

Caption: Key factors influencing the stability of O-alkyl hydroxylamines.

Experimental Assessment of Stability

A robust evaluation of the stability of an O-alkyl hydroxylamine is a cornerstone of preclinical drug development. A multi-faceted approach, encompassing studies in simple buffer systems and complex biological matrices, is essential.

Stability in Simulated Biological Fluids

To predict the fate of an orally administered drug, it is crucial to assess its stability in environments mimicking the gastrointestinal tract.

Protocol 1: Stability in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)

This protocol outlines a general procedure for evaluating the hydrolytic stability of an O-alkyl hydroxylamine in SGF and SIF.

Materials:

  • Test O-alkyl hydroxylamine compound

  • Simulated Gastric Fluid (SGF), pH 1.2 (USP standard or equivalent) [6][7]* Simulated Intestinal Fluid (SIF), pH 6.8 (USP standard or equivalent) [6][8]* Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, HPLC grade

  • Internal standard (IS) solution

  • HPLC or UPLC-MS/MS system

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).

  • Working Solution Preparation: Dilute the stock solution with SGF and SIF to a final concentration of 10 µM. Prepare a sufficient volume for all time points.

  • Incubation: Incubate the working solutions at 37°C in a shaking water bath.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a 3-fold volume of ice-cold acetonitrile with the internal standard. This precipitates proteins and halts degradation.

  • Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitate.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by a validated stability-indicating LC-MS/MS method to quantify the remaining parent compound. [9][10] Data Analysis:

Plot the percentage of the remaining parent compound against time. Calculate the half-life (t₁/₂) of the compound in each fluid.

SGF_SIF_Workflow start Prepare Test Compound Stock Solution prepare_working Dilute in SGF (pH 1.2) and SIF (pH 6.8) start->prepare_working incubate Incubate at 37°C prepare_working->incubate sampling Sample at Time Points (0, 15, 30, 60, 120 min) incubate->sampling quench Quench with Cold ACN + Internal Standard sampling->quench process Vortex & Centrifuge quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze end Calculate Half-life (t½) analyze->end

Caption: Workflow for assessing stability in simulated biological fluids.

Plasma Stability

Evaluating stability in plasma is critical as it provides insights into a compound's susceptibility to enzymatic degradation and its overall persistence in systemic circulation.

Protocol 2: In Vitro Plasma Stability Assay

This protocol describes a standard method for determining the stability of a compound in plasma from different species (e.g., human, mouse, rat).

Materials:

  • Test O-alkyl hydroxylamine compound

  • Pooled plasma (e.g., human, mouse, rat), heparinized

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Internal standard (IS) solution

  • HPLC or UPLC-MS/MS system

Procedure:

  • Compound Preparation: Prepare a working solution of the test compound in a suitable solvent at a concentration that will yield a final assay concentration of 1-10 µM with minimal organic solvent (typically <1%).

  • Incubation Setup: In a 96-well plate, add the test compound to pre-warmed (37°C) plasma.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), transfer an aliquot of the plasma-compound mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Protein Precipitation: Seal the plate, vortex, and centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound remaining. [11][12] Data Interpretation:

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). This data is crucial for predicting in vivo pharmacokinetic parameters.

Table 1: Representative Stability Data of an O-Alkyl Hydroxylamine

MatrixpHTemperature (°C)Half-life (t₁/₂)
SGF1.237> 120 min
SIF6.83795 min
Human Plasma7.43778 min
Mouse Plasma7.43745 min
Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and establish degradation pathways. [13][14][15]This information is vital for developing stability-indicating analytical methods. [9][10] Conditions for Forced Degradation:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat (e.g., 80°C).

  • Photostability: Exposure to light according to ICH Q1B guidelines.

The degradation products are then characterized using techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their structures. [16][17]

Degradation Pathways and Product Characterization

The degradation of O-alkyl hydroxylamines can proceed through several pathways, with hydrolysis of the N-O bond being a primary concern under physiological conditions. The decomposition of hydroxylamine itself is known to be influenced by pH, with different pathways initiated by acidic or basic conditions. [1]In acidic solutions, protonation of the nitrogen can facilitate nucleophilic attack by water. Under basic conditions, deprotonation can lead to different reactive intermediates.

Oxidation is another potential degradation route, as the hydroxylamine moiety is susceptible to oxidation, which can lead to the formation of nitroso derivatives or other degradation products. [18] The identification of degradation products is crucial for understanding the complete stability profile of a drug candidate. LC-MS/MS is a powerful tool for this purpose, allowing for the detection and fragmentation of metabolites and degradants. By analyzing the fragmentation patterns, the structure of the degradation products can often be elucidated. For definitive structural confirmation, isolation of the degradation products followed by NMR analysis is the gold standard. [16]

Conclusion and Future Perspectives

The stability of O-alkyl hydroxylamines is a multifaceted property that is critical to their success as therapeutic agents. A comprehensive understanding of the interplay between chemical structure and the physiological environment is essential for the design of stable and efficacious drug candidates. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of stability, from early discovery to later stages of development.

Future research in this area will likely focus on the development of more predictive in silico models for stability, the discovery of novel O-alkyl hydroxylamine scaffolds with enhanced stability profiles, and a deeper understanding of the enzymatic pathways involved in their metabolism. As our knowledge of the stability of this important class of compounds grows, so too will our ability to harness their full therapeutic potential. The re-evaluation of trisubstituted hydroxylamines, which have been historically overlooked due to perceived instability, is already underway, suggesting a promising future for this functional group in drug discovery. [3]

References

  • Trisubstituted hydroxylamines: From reaction discovery to drug design. (n.d.). American Chemical Society. Retrieved from [Link]

  • Reaction pathways of hydroxylamine decomposition in the presence of acid/base. (n.d.). ScienceDirect. Retrieved from [Link]

  • Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. (2022). MDPI. Retrieved from [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. (2015). PubMed Central. Retrieved from [Link]

  • NEW CHEMISTRY OF HYDROXYLA MINES. (n.d.). ORCA - Cardiff University. Retrieved from [Link]

  • Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. (2019). ACS Publications. Retrieved from [Link]

  • O-alkylhydroxylamines as Rationally-Designed Mechanism-Based Inhibitors of Indoleamine 2,3-dioxygenase-1. (2016). PubMed. Retrieved from [Link]

  • Stability test of the lithiated N,O-disubstituted hydroxylamines 176-178 and 180. (n.d.). ResearchGate. Retrieved from [Link]

  • The Reverse Cope Elimination of Hydroxylamines and Alkenes or Alkynes: Theoretical Investigation of Tether Length and Substituent Effects. (2014). PubMed Central. Retrieved from [Link]

  • Hydroxylamine and the nitrogen cycle: A review. (2021). TU Delft Research Portal. Retrieved from [Link]

  • Hydroxylamine and the nitrogen cycle: A review. (2021). PubMed. Retrieved from [Link]

  • Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. (2021). RSC Publishing. Retrieved from [Link]

  • Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry. (2008). ResearchGate. Retrieved from [Link]

  • Simultaneous Degradation Study of Isomers in Human Plasma by HPLC-MS/MS and Application of LEDA Algorithm for Their Characterization. (2020). MDPI. Retrieved from [Link]

  • Methyl N,O‐hydroxylamine linker synthesis: A) Short linker 10:... (n.d.). ResearchGate. Retrieved from [Link]

  • Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. (2018). ACS Publications. Retrieved from [Link]

  • Forced Degradation Studies. (2016). SciSpace. Retrieved from [Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (2014). PubMed Central. Retrieved from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

  • Hydroxylamine, O-decyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • O-Methylhydroxylamine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. (2022). PubMed Central. Retrieved from [Link]

  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. (2023). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Investigation on Quantitative Structure-Activity Relationships Between Hydroxylamine and Its Derivatives and Reduction of Pu(Ⅳ). (n.d.). en.cnki.com.cn. Retrieved from [Link]

  • Methoxyamine. (n.d.). Wikipedia. Retrieved from [Link]

  • Method for preparing O-benzylhydroxylamine hydrochloride. (2012). Google Patents.
  • Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. (2020). ETH Zürich. Retrieved from [Link]

  • A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. (2016). RSC Publishing. Retrieved from [Link]

  • Identification and structural characterization of hydrolytic degradation products of alvimopan by LC/QTOF/MS/MS and NMR studies. (2019). PubMed. Retrieved from [Link]

  • Simulated Intestinal Fluid. (n.d.). Pickering Test Solutions. Retrieved from [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). PubMed. Retrieved from [Link]

  • Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers. (2023). MDPI. Retrieved from [Link]

  • Computationally Assessing the Bioactivation of Drugs by N-Dealkylation. (2015). PubMed Central. Retrieved from [Link]

  • Simple Preparation of O-Substituted Hydroxylamines from Alcohols. (2006). Organic Chemistry Portal. Retrieved from [Link]

  • pH-rate profile for hydrolysis of 4-nitrophenyl β-D-glucopyranoside: unimolecular, bimolecular and intramolecular cleavage me. (2022). ChemRxiv. Retrieved from [Link]

  • Drug release of SLMs in (a) simulated gastric fluid (SGF, pH 1.2 and... (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation and in vitro evaluation of enteric-coated tablets of rosiglitazone sodium. (2012). PubMed Central. Retrieved from [Link]

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Methodological & Application

Technical Application Note: High-Efficiency Oxime Ligation using O-((2-Methylquinolin-4-yl)methyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the reaction parameters for coupling O-((2-Methylquinolin-4-yl)methyl)hydroxylamine (MQMH) with ketones to form stable oxime ethers. This reaction is a cornerstone in metabolomics and pharmaceutical impurity profiling, utilized to tag carbonyl-containing analytes (ketones/aldehydes) with a fluorescent and ionizable quinoline moiety.

The protocol addresses the specific challenges of ketone derivatization—namely, the lower electrophilicity of ketones compared to aldehydes and the steric hindrance often found in bioactive ketones (e.g., steroids). By leveraging the


-effect  of the hydroxylamine group and optimizing solvent/pH conditions, this method ensures quantitative conversion for high-sensitivity LC-MS/MS and HPLC-FLD analysis.

Chemical Principle & Mechanism[1]

The Reagent: MQMH

The reagent consists of a hydroxylamine (


) nucleophile tethered to a 2-methylquinoline fluorophore.
  • Nucleophilicity: The oxygen atom adjacent to the amine creates the

    
    -effect, significantly enhancing the nucleophilicity of the nitrogen lone pair compared to primary amines.[1]
    
  • Detection Tag: The 2-methylquinoline core provides high UV absorptivity and fluorescence, while the heterocyclic nitrogen serves as a proton acceptor, enhancing ionization efficiency in Electrospray Ionization (ESI-MS) in positive mode

    
    .
    
Reaction Mechanism

The reaction follows a classic nucleophilic addition-elimination pathway.[1]

  • Nucleophilic Attack: The lone pair of the hydroxylamine nitrogen attacks the carbonyl carbon of the ketone.

  • Tetrahedral Intermediate: A zwitterionic intermediate forms, which is rapidly proton-transferred to a neutral carbinolamine.

  • Dehydration: Acid-catalyzed elimination of water yields the

    
     oxime ether isomers.
    

Critical Factor: The rate-determining step for ketones is often the dehydration of the tetrahedral intermediate, which is acid-catalyzed. However, too much acid protonates the hydroxylamine nucleophile (


), deactivating it. Therefore, a controlled pH window (4.5 – 5.5) is essential.

ReactionMechanism Reagent MQMH Reagent (Nucleophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Ketone Target Ketone (Electrophile) Ketone->Intermediate Transition Acid-Catalyzed Dehydration Intermediate->Transition pH 4.5-5.5 Product Oxime Ether (Stable Derivative) Transition->Product - H2O

Figure 1: Mechanistic pathway of oxime ether formation between MQMH and a generic ketone.

Experimental Protocol

Materials & Reagents
ComponentGrade/SpecificationRole
MQMH Hydrochloride >98% Purity (CAS 895589-18-1)Derivatization Reagent
Methanol (MeOH) LC-MS GradeSolvent (Solubilizes Quinoline)
Pyridine Anhydrous, >99%Base catalyst / Buffer
Acetic Acid GlacialAcid catalyst / Buffer
Internal Standard Isotopically labeled ketoneQuantitation reference
Preparation of Stock Solutions
  • MQMH Stock (50 mM): Dissolve 9.4 mg of MQMH (MW

    
     188.23  g/mol ) in 1.0 mL of Methanol. Sonicate for 2 minutes to ensure complete dissolution. Store at -20°C (stable for 1 month).
    
  • Reaction Buffer (pH 5.0): Prepare a 1 M Acetate buffer. Alternatively, a Pyridine/HCl buffer system can be used for LC-MS compatibility.

    • Recipe: Mix 100 µL Pyridine with 10 mL Methanol and adjust pH to 5.0 using Glacial Acetic Acid.

Derivatization Procedure (Standard Workflow)

This protocol is optimized for a 100 µL sample volume containing ketones in the range of 1–100 µM.

Step 1: Sample Preparation

  • Aliquot 100 µL of sample (biofluid extract or reaction mixture) into a 1.5 mL HPLC vial or PCR tube.

  • Add 10 µL of Internal Standard solution.

  • Evaporate to dryness under

    
     stream if solvent exchange is required (optional).
    

Step 2: Reaction Setup

  • Reconstitute/Add 100 µL of Reaction Buffer (Pyridine/Acetate in MeOH).

  • Add 50 µL of MQMH Stock Solution .

    • Note: Ensure at least a 20-fold molar excess of reagent relative to total carbonyl content to drive pseudo-first-order kinetics.

Step 3: Incubation

  • Seal the vial tightly to prevent solvent evaporation.

  • Incubate at 60°C for 60 minutes .

    • Why 60°C? Ketones are sterically hindered compared to aldehydes. Room temperature reaction often results in incomplete derivatization for bulky ketones (e.g., testosterone, progesterone).

Step 4: Quenching & Workup

  • Cool sample to room temperature.

  • Optional: If excess reagent interferes with analysis, add 20 µL of Acetone (scavenger) and incubate for 10 mins.

  • Dilute sample with Mobile Phase A (e.g., 0.1% Formic Acid in Water) to target concentration.

  • Inject 5–10 µL into LC-MS/MS.

Optimization & Troubleshooting

Effect of pH on Reaction Yield

The reaction efficiency is strictly pH-dependent.

  • pH < 3: The amine of MQMH becomes fully protonated (

    
    ), destroying nucleophilicity. Reaction stalls.
    
  • pH > 7: Dehydration of the intermediate becomes slow; reaction may not reach completion.

  • Optimal: pH 4.5 – 5.5.

Steric Hindrance (Ketone Structure)

Reaction rates vary significantly by substrate structure.

Ketone ClassExampleTemp/TimeExpected Yield
Methyl Ketones Acetone, 2-Butanone25°C / 30 min>99%
Cyclic Ketones Cyclohexanone40°C / 45 min>95%
Steroidal Ketones Testosterone, Cortisol60°C / 60-90 min>90%
Di-substituted Diisopropyl ketone70°C / 2 hrs60-80%
Troubleshooting Guide
  • Low Yield: Check pH of the reaction mixture. If the sample was highly acidic (e.g., TCA precipitate), neutralize with higher strength Pyridine buffer. Increase temperature to 65°C.

  • Peak Broadening (Isomers): Oxime formation creates E and Z isomers. These often separate on C18 columns.

    • Solution: Sum the peak areas of both isomers for quantitation, or use a column temperature of 50°C to promote rapid interconversion/co-elution.

Analytical Workflow Visualization

Workflow cluster_0 Sample Preparation cluster_1 Derivatization Reaction cluster_2 Analysis S1 Sample Extract (Ketones) S2 Dry Down / Solvent Exchange S1->S2 R1 Add MQMH Reagent (Excess) S2->R1 R2 Add Catalyst (Pyridine/Acetate pH 5) R1->R2 R3 Incubate 60°C, 60 min R2->R3 A1 LC-MS/MS Analysis (ESI+) R3->A1 A2 Data Processing (Sum E/Z Isomers) A1->A2

Figure 2: Step-by-step workflow for the derivatization and analysis of ketones using MQMH.

References

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. [Link]

  • Liu, J., et al. (2010). 2-Hydrazinoquinoline as a derivatization agent for LC-MS-based metabolomic investigation.[2] Analytical Chemistry, 82(23), 9810–9818. (Cited for analogous quinoline-tagging conditions). [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Separation Methods for 2-methylquinolin-4-yl Oxime Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the development and validation of robust High-Performance Liquid Chromatography (HPLC) methods for the separation and analysis of 2-methylquinolin-4-yl oxime conjugates. These compounds are of increasing interest in drug development due to their diverse biological activities. The inherent polarity and potential for stereoisomerism of these molecules present unique chromatographic challenges. This document outlines detailed protocols for reversed-phase HPLC, addressing critical aspects from sample preparation and column selection to mobile phase optimization and method validation according to ICH guidelines.[1][2][3] The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific conjugate structures.

Introduction: The Analytical Imperative for 2-methylquinolin-4-yl Oxime Conjugates

The 2-methylquinolin-4-yl scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[4][5] The introduction of an oxime functionality (-C=N-OH) and subsequent conjugation to other moieties (e.g., peptides, linkers, or other small molecules) creates a diverse chemical space for drug discovery. The oxime linkage, while versatile, introduces polarity and the potential for E/Z isomerism, which can significantly impact the physicochemical and biological properties of the conjugate.

Therefore, the development of reliable and reproducible HPLC methods is paramount for:

  • Purity assessment: Quantifying the target conjugate and identifying process-related impurities or degradation products.

  • Stability studies: Monitoring the degradation of the conjugate under various stress conditions as mandated by regulatory guidelines.[6]

  • Chiral separation: Resolving enantiomers or diastereomers if chiral centers are present in the conjugate.[7][8][9][10][11][12]

  • Pharmacokinetic analysis: Quantifying the conjugate in biological matrices.[13][14]

This guide provides a systematic approach to developing such methods, grounded in established chromatographic principles and regulatory expectations.

Foundational Principles: Navigating the Chromatography of Polar Conjugates

The primary challenge in separating 2-methylquinolin-4-yl oxime conjugates lies in managing their polarity. The quinoline core is relatively hydrophobic, but the oxime group and any polar functionalities on the conjugate partner can lead to poor retention on traditional reversed-phase columns.[15][16][17][18][19]

The Causality of Column Selection

Standard C18 (octadecyl) columns are often the first choice for reversed-phase HPLC. However, for highly polar analytes, "phase collapse" or "dewetting" can occur in highly aqueous mobile phases, leading to loss of retention and reproducibility.[19] To counter this, several alternative stationary phases should be considered:

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This modification enhances the "wettability" of the stationary phase, allowing for stable retention even in 100% aqueous mobile phases.

  • Polar-Endcapped Phases: These are traditional C18 or C8 columns where the residual silanol groups on the silica surface are capped with a polar reagent instead of a non-polar one. This reduces undesirable interactions with basic analytes and improves peak shape.[18]

  • Phenyl-Hexyl Phases: The phenyl groups in this stationary phase can provide alternative selectivity through π-π interactions with the aromatic quinoline ring of the analytes.

The choice of stationary phase is a critical first step and should be guided by the overall polarity of the conjugate.

Mobile Phase Strategy: The Engine of Separation

The mobile phase composition dictates the retention and selectivity of the separation. For 2-methylquinolin-4-yl oxime conjugates, a buffered aqueous-organic mobile phase is typically employed.

  • Organic Modifier: Acetonitrile is generally preferred over methanol due to its lower viscosity and UV cutoff.

  • Aqueous Phase and pH Control: The pH of the mobile phase is a critical parameter for controlling the retention of ionizable compounds. The quinoline nitrogen is basic, and the oxime proton is weakly acidic. Buffering the mobile phase ensures consistent ionization state and, therefore, reproducible retention times.[20][21][22]

    • For Mass Spectrometry (MS) compatibility, volatile buffers such as ammonium formate or ammonium acetate are recommended.[23][24]

    • For UV detection, phosphate buffers are robust and widely used, but are not MS-friendly.[21]

    • A starting pH in the acidic range (e.g., pH 3-4) is often a good strategy to ensure the quinoline nitrogen is protonated, which can lead to better peak shapes.

Experimental Protocols

Sample Preparation: Ensuring a Clean Start

Proper sample preparation is crucial for accurate and reproducible results, and to prolong the life of the HPLC column.[25][26]

Protocol 1: Standard Sample Preparation

  • Dissolution: Accurately weigh the 2-methylquinolin-4-yl oxime conjugate and dissolve it in a suitable solvent. A small amount of the organic component of the mobile phase (e.g., acetonitrile or methanol) or a mixture of the mobile phase is often a good starting point.

  • Dilution: Dilute the stock solution to the desired concentration (e.g., 0.1 - 1.0 mg/mL) with the initial mobile phase.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column.[26]

For conjugates in complex matrices, such as in antibody-drug conjugate (ADC) formulations, more extensive sample preparation like protein precipitation or solid-phase extraction may be necessary.[27][28]

HPLC Method Development Workflow

The following workflow provides a systematic approach to developing a separation method.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analytical Goal (Purity, Stability, etc.) Col_Select Select Columns (C18, Polar-Embedded, Phenyl) Start->Col_Select MP_Screen Screen Mobile Phases (ACN/Water, MeOH/Water with 0.1% Formic Acid) Col_Select->MP_Screen Grad_Screen Run Generic Gradients (e.g., 5-95% B in 20 min) MP_Screen->Grad_Screen pH_Opt Optimize Mobile Phase pH (e.g., 2.5, 3.5, 4.5) Grad_Screen->pH_Opt Select best column/ solvent combination Grad_Opt Optimize Gradient Profile (Slope, Isocratic Holds) pH_Opt->Grad_Opt Temp_Opt Optimize Temperature (e.g., 25, 30, 35 °C) Grad_Opt->Temp_Opt Flow_Opt Optimize Flow Rate (e.g., 0.8, 1.0, 1.2 mL/min) Temp_Opt->Flow_Opt Validation Method Validation (ICH Q2(R1)) Specificity, Linearity, Accuracy, Precision, Robustness Flow_Opt->Validation Final optimized conditions Final_Method Final Method Validation->Final_Method

Protocol 2: Reversed-Phase HPLC Method for Purity Assessment

  • Objective: To separate the main conjugate from potential impurities and degradation products.

ParameterRecommended Starting ConditionsRationale
HPLC System Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD)Standard, reliable system providing spectral data for peak purity analysis.
Column Waters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm) or Phenomenex Kinetex Polar C18 (150 x 4.6 mm, 2.6 µm)Robust columns suitable for a wide pH range and providing good peak shape for polar compounds.
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Formate, pH 3.5Provides acidic conditions to protonate the quinoline nitrogen, improving peak shape. Formate buffer is MS-compatible.[21][22]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 10% to 90% B over 20 minutes, followed by a 5-minute hold at 90% B and 5-minute re-equilibration.A broad gradient is a good starting point to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CElevated temperature can improve efficiency and reduce backpressure.
Detection DAD, 254 nm and 310 nm (or monitor at λmax of the quinoline chromophore)The quinoline ring system has strong UV absorbance. Monitoring multiple wavelengths can help in identifying co-eluting impurities.
Injection Volume 10 µLA typical injection volume to avoid column overload.
Method Validation

Once a suitable separation method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][29]

Table of Validation Parameters (as per ICH Q2(R1))

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.Peak purity index > 0.999; baseline resolution between the main peak and adjacent impurities.
Linearity To demonstrate that the results are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the nominal concentration).
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) RSD ≤ 2.0%; Intermediate Precision (inter-day) RSD ≤ 2.0%.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be suitable.The range is derived from the linearity studies.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results when parameters like pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%) are varied.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.

Validation_Logic Title Method Validation Logic Flow (ICH Q2(R1)) Dev Optimized HPLC Method Spec Specificity (Is the signal unique to the analyte?) Dev->Spec Lin Linearity & Range (Is the response proportional to concentration?) Spec->Lin Acc Accuracy (Are the results correct?) Lin->Acc Prec Precision (Are the results reproducible?) Acc->Prec Rob Robustness (Is the method tolerant to small changes?) Prec->Rob LOD_LOQ LOD / LOQ (What are the detection limits?) Rob->LOD_LOQ Validated Validated Method LOD_LOQ->Validated

Troubleshooting and Advanced Considerations

  • Poor Peak Shape: If fronting or tailing is observed, consider adjusting the mobile phase pH. Tailing of basic compounds can often be mitigated by lowering the pH or using a column with better endcapping.

  • E/Z Isomerism: The oxime bond can exist as E and Z isomers, which may or may not be separable under standard reversed-phase conditions. If two closely eluting peaks are observed for the main component, this could be due to isomerism. Modifying the mobile phase or temperature may enhance or coalesce these peaks.

  • Chiral Separations: If the conjugate contains stereocenters, a chiral separation may be required. This typically involves using a chiral stationary phase (CSP). The development of chiral separations is often empirical, requiring screening of various CSPs and mobile phases (normal-phase, polar-organic, or reversed-phase).[10][12]

Conclusion

This application note provides a comprehensive framework for the development and validation of HPLC methods for 2-methylquinolin-4-yl oxime conjugates. By understanding the underlying chemical principles and following a systematic approach to method development and validation, researchers can establish robust and reliable analytical procedures. These methods are essential for ensuring the quality, safety, and efficacy of these promising pharmaceutical compounds throughout the drug development lifecycle.

References

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005.
  • PerkinElmer. Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Taylor & Francis Online.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • LCGC International.
  • ICH. Quality Guidelines.
  • SIELC Technologies. Polar Compounds.
  • Boston BioProducts. Overview: HPLC/FPLC Buffers.
  • Sigma-Aldrich. Reversed-phase HPLC Buffers.
  • Perpusnas.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ACE HPLC. A Guide to HPLC and LC-MS Buffer Selection.
  • SIELC Technologies. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column.
  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.
  • Reddit. MS-friendly RP-HPLC buffers (pH 2-8)? : r/massspectrometry.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • PubMed Central.
  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • BenchChem. Application Notes and Protocols for the Characterization of Antibody-Drug Conjugates (ADCs) using HPLC and Mass Spectrometry.
  • American Chemical Society.
  • SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
  • ResearchGate.
  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis.
  • ResearchGate.
  • ResearchGate.
  • ResearchGate. Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study.
  • Phenomenex.
  • Asian Journal of Chemistry.
  • PubMed Central. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • ResearchGate. comparative synthesis and physicochemical characterization of substituted 2-methylquinolin-4(1h)-one by various conventional and microwave methods.
  • PubMed Central. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO)
  • PubMed. Synthesis and pharmacological characterization of O-alkynyloximes of tropinone and N-methylpiperidinone as muscarinic agonists.
  • Journal of Drug Delivery and Therapeutics.
  • MDPI.
  • Organic Chemistry Portal.
  • PubMed Central.
  • SciELO. Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms.
  • Academic Research Publishing Group.

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Troubleshooting & Optimization

Troubleshooting low yields in 2-methylquinolin-4-yl oxime formation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #OX-2MQ-4YL Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Portal

You are likely here because your reaction flask contains a dark tar, unreacted starting material, or a yield significantly below 40%. The synthesis of 2-methylquinolin-4-yl oxime is deceptively simple on paper but notoriously difficult in practice due to the unique electronic properties of the quinoline ring.

This guide treats your synthesis as a system. We will debug the "code" of your reaction, focusing on the three most common failure points: Tautomeric Lock , Activation Failure , and pH Mismatch .

Part 1: Diagnostic Workflow

Before adjusting reagents, identify where your process is breaking down. Use this decision tree to diagnose the root cause.

TroubleshootingFlow Start START: Analyzed Crude Mixture CheckSM Is the major component Starting Material (Quinolone)? Start->CheckSM CheckInter Did you isolate the 4-Chloro intermediate? CheckSM->CheckInter No Result1 ISSUE: Tautomeric Lock (Direct oximation failed) CheckSM->Result1 Yes CheckTar Is the product a dark oil/tar? CheckInter->CheckTar Yes CheckInter->Result1 No (Attempted 1-pot) Result2 ISSUE: Hydrolysis/Competition (Moisture in solvent) CheckTar->Result2 No (Low Yield) Result3 ISSUE: Polymerization/Decomposition (Overheating or pH too high) CheckTar->Result3 Yes

Figure 1: Diagnostic logic for identifying yield loss in quinoline oxime synthesis.

Part 2: Troubleshooting Guides
Issue 1: The Tautomeric Lock (Why Direct Reaction Fails)

Symptom: You reacted 2-methylquinolin-4-one directly with hydroxylamine hydrochloride in ethanol, refluxed for 24 hours, and recovered 90% starting material.

Technical Explanation: The starting material, 2-methylquinolin-4(1H)-one , is not a true ketone. It exists in a tautomeric equilibrium where the 4-quinolone (amide-like) form predominates over the 4-hydroxyquinoline (enol) form.

  • The Problem: The carbonyl carbon in the quinolone form is part of a vinylogous amide system. It is significantly less electrophilic than a standard ketone. Hydroxylamine is not a strong enough nucleophile to attack this deactivated carbon directly [1].

  • The Fix: You must convert the "ketone" oxygen into a leaving group (chloride) to activate the C4 position for Nucleophilic Aromatic Substitution (

    
    ).
    
Issue 2: Activation Failure (The Chlorination Step)

Symptom: Low yield during the conversion of quinolone to 4-chloro-2-methylquinoline.

Root Causes & Solutions:

Variable Common Error Correction

| Reagent | Using old


 (Phosphorus Oxychloride). | Verify Reagent Quality: 

hydrolyzes in air. Distill if the liquid is cloudy or yellow. | | Moisture | Wet glassware or starting material. | Strict Anhydrous Conditions:

reacts violently with water to form phosphoric acid, which deactivates the reaction. Dry starting material in a vacuum oven at 60°C overnight. | | Workup | Quenching

too fast. | Controlled Quench: Pour the reaction mixture onto crushed ice slowly with vigorous stirring. Exothermic runaway can degrade the chloro-intermediate. |
Issue 3: The Substitution Struggle (Oxime Formation)

Symptom: The 4-chloro intermediate was pure, but the reaction with hydroxylamine yielded a mess or water-soluble byproducts.

Technical Explanation: The reaction of 4-chloro-2-methylquinoline with hydroxylamine is an


 reaction. The product exists in equilibrium between the oxime  and the N-hydroxyamino  tautomer.
  • pH Sensitivity: Hydroxylamine is supplied as a salt (

    
    ). You must add base to free the nucleophile. However, the product (oxime) is amphoteric.
    
    • Too Acidic: Protonation of the ring nitrogen deactivates the system or leads to Beckmann rearrangement.

    • Too Basic: The oxime proton (

      
      ) is acidic (
      
      
      
      ). High pH forms the water-soluble salt (
      
      
      ), preventing precipitation and causing loss during aqueous workup [2].
Part 3: The "Gold Standard" Protocol

This protocol bypasses the tautomeric lock by using the "Activation-Substitution" pathway.

Step 1: Activation (Synthesis of 4-Chloro-2-methylquinoline)
  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a condenser and drying tube (

    
    ).
    
  • Reactants: Add 2-methylquinolin-4(1H)-one (10 mmol) and

    
     (50 mmol, 5 equiv). Note: Excess 
    
    
    
    acts as both reagent and solvent.
  • Reaction: Reflux at 100–110°C for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 8:2). The starting material spot (baseline/polar) should disappear; a faster-moving spot (Chloro-derivative) appears.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Pour slowly onto 100g crushed ice/water with stirring.

    • Neutralize with

      
       or solid 
      
      
      
      to pH 8.
    • Extract with Dichloromethane (DCM) (3 x 30 mL).

    • Dry over

      
      , filter, and concentrate.[4]
      
    • Yield Check: Expect >80% as a tan/off-white solid.

Step 2: Substitution (Formation of the Oxime)
  • Solvent System: Use Ethanol (EtOH) or Methanol (MeOH). Water miscibility is required for the workup.

  • Reactants: Dissolve 4-chloro-2-methylquinoline (5 mmol) in EtOH (20 mL). Add Hydroxylamine Hydrochloride (10 mmol, 2 equiv).

  • Buffering (CRITICAL): Add Sodium Acetate (

    
    , 15 mmol) or Triethylamine (
    
    
    
    ).
    • Why?

      
       buffers the HCl produced, preventing protonation of the quinoline nitrogen while avoiding the high pH that dissolves the product [3].
      
  • Reaction: Reflux for 6–12 hours.

    • Monitoring: Product is more polar than the chloro-starting material.

  • Isolation:

    • Evaporate EtOH to ~20% volume.

    • Dilute with cold water (50 mL).

    • pH Adjustment: Adjust pH to ~7.0–7.5. The oxime should precipitate as a solid.

    • Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Part 4: Mechanism & Pathway Visualization

Understanding the pathway clarifies why the "Activation" step is non-negotiable.

ReactionPathway SM 2-Methylquinolin-4-one (Tautomer: Amide-like) LOW REACTIVITY POCl3 Activation: POCl3, Reflux SM->POCl3 Inter 4-Chloro-2-methylquinoline (Electrophilic C4) POCl3->Inter NH2OH Substitution: NH2OH·HCl, NaOAc EtOH, Reflux Inter->NH2OH Prod 2-Methylquinolin-4-yl oxime (Target) NH2OH->Prod

Figure 2: The mandatory activation pathway. Direct reaction from Red to Green is kinetically forbidden.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Pyridine as a solvent for the oxime step? A: Yes, pyridine acts as both solvent and base. However, removing pyridine requires acidic washes which can dissolve your amphoteric product. Ethanol with Sodium Acetate is cleaner for isolation.

Q: My product is an oil that won't solidify. What now? A: This is often due to trapped solvent or impurities.

  • Triturate the oil with diethyl ether or hexanes to induce crystallization.

  • Check NMR.[5] If you see broad peaks, you may have a mixture of syn/anti isomers or the hydroxyamino tautomer. This is chemically normal for this scaffold.

Q: Why does the literature mention "4-hydroxyaminoquinoline" instead of the oxime? A: They are tautomers. In solution (NMR), you often observe the N-hydroxyamino form (aromatic ring intact, NH-OH substituent) rather than the imino-oxime form (C=N-OH). Both react similarly in biological assays (e.g., AChE reactivation) [4].

References
  • Tautomerism in Quinolones: Arabian Journal of Chemistry. "Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions." (Discusses the stability of the quinolone tautomer and the necessity of activation).

  • Oxime Synthesis & pH Control: Organic Syntheses. "General procedures for oxime formation and pH considerations." (Provides grounding for the use of acetate buffers).

  • Nucleophilic Substitution on Quinolines: BenchChem Technical Guides. "Optimization of 4-Aminoquinoline Synthesis." (Details the

    
     mechanism on 4-chloroquinolines).
    
    
  • Bioactive Quinolines: Journal of Medicinal Chemistry. "Synthesis of 7-Chloroquinoline Derivatives." (Context on the reactivity of the 4-position in quinoline rings).

Sources

Technical Support Center: Minimizing Non-Specific Binding of Quinoline Fluorescent Tags

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Chemistry of Non-Specific Binding (NSB)

The Issue: Quinoline derivatives (e.g., 8-hydroxyquinoline, quinoline-based metal sensors, or DNA intercalators like Thiazole Orange) are inherently lipophilic and planar . While these properties allow for cell membrane permeability and DNA intercalation, they are the primary drivers of non-specific binding (NSB).

The Mechanism: NSB in quinoline probes is rarely random; it is a thermodynamic event driven by two forces:

  • Hydrophobic Aggregation: In aqueous buffers, hydrophobic quinoline scaffolds minimize solvent exposure by aggregating with themselves (causing self-quenching or false "turn-on" signals) or binding to hydrophobic pockets on non-target proteins (e.g., albumin, cellular debris).

  • Electrostatic Attraction: Many quinoline derivatives are cationic (positively charged). They electrostatically adhere to negatively charged cell membranes, glass surfaces, or nucleic acids outside the target region.

To solve this, we must shift the equilibrium away from these non-specific interactions without disrupting the specific target binding.

Optimization Workflow: The "Signal-to-Noise" Protocol[1]

Do not blindly increase wash steps. Follow this logic-driven optimization cycle to isolate the source of noise.

Phase A: Buffer Engineering

The chemical environment is the first line of defense. Standard PBS is often insufficient for hydrophobic quinoline tags.

Table 1: Buffer Additive Matrix for Quinoline Probes

Component CategoryRecommended ReagentConcentration RangeMechanism of Action
Detergent (Non-ionic) Tween-200.05% – 0.1% (v/v)Disrupts weak hydrophobic interactions between the dye and non-target surfaces.
Detergent (Stringent) Triton X-1000.1% – 0.5% (v/v)Solubilizes lipid debris; use only if cell permeabilization is intended.
Blocking Agent BSA (Bovine Serum Albumin)1% – 3% (w/v)Coats hydrophobic surfaces; acts as a "decoy" for lipophilic dyes (Note: High conc. can sequester the probe).
Co-solvent DMSO or Ethanol1% – 5% (v/v)Increases solubility of the quinoline dye, preventing micro-precipitates that look like "spots."
Chaotropic Agent Sodium Iodide (NaI)10 – 50 mMReduces electrostatic sticking of cationic quinolines to glass/plastic.
Phase B: The Titration Curve

Crucial Insight: Most NSB is caused by probe saturation. You are likely using too much dye.

  • Action: Perform a logarithmic titration (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

  • Goal: Identify the

    
     (dissociation constant) window. The optimal concentration is typically 2-5x the 
    
    
    
    , not 100x.
Phase C: Visualization of the Optimization Logic

The following diagram illustrates the decision-making process for troubleshooting high background.

OptimizationWorkflow Start High Background Signal CheckAgg Check for Precipitates/Spots Start->CheckAgg Solubility Issue: Dye Aggregation Action: Add Co-solvent (DMSO) or Filter Probe Solution CheckAgg->Solubility Yes (Spots) Uniform Signal is Uniform/Hazy CheckAgg->Uniform No (Haze) WashTest Increase Wash Stringency (Add 0.1% Tween-20) Uniform->WashTest Better Signal Improved? WashTest->Better Titrate Issue: Saturation Action: Titrate Probe Down Better->Titrate No Protocol Optimized Protocol Optimized Better->Protocol Optimized Yes Block Issue: Surface Binding Action: Increase BSA/Blocking Titrate->Block Still High

Figure 1: Decision tree for diagnosing and resolving high background fluorescence in quinoline-based assays.

Validation: Proving the Signal is Real

Trustworthiness relies on controls. A signal is only valid if it can be specifically competed away or chemically ablated.

Protocol: The "Cold Competitor" Check

If your fluorescent quinoline probe binds a specific receptor or DNA sequence, a non-fluorescent analog (or the same molecule in excess) should block the signal.

  • Pre-incubation: Treat sample with 100x excess of non-fluorescent "cold" ligand for 30 mins.

  • Probe Addition: Add the fluorescent quinoline probe.

  • Result:

    • Signal vanishes: Binding is specific.

    • Signal remains: Binding is non-specific (NSB).

Protocol: The "No-Target" Control
  • For Metal Sensors (e.g., Zn²⁺ sensing quinolines): Add a chelator (e.g., TPEN or EDTA) to the buffer. If fluorescence persists, it is NSB or autofluorescence, not metal binding.

  • For Protein Labeling: Use a "knockout" cell line or a sample known to lack the target protein.

ValidationLogic Signal Observed Signal Chelator Add Chelator/Competitor Signal->Chelator Result Does Signal Drop? Chelator->Result TruePos True Positive (Specific Binding) Result->TruePos Yes FalsePos False Positive (NSB / Autofluorescence) Result->FalsePos No

Figure 2: Logical flow for validating signal specificity using negative controls.

Frequently Asked Questions (FAQs)

Q1: My quinoline probe precipitates in the buffer, creating bright fluorescent spots. How do I fix this? A: Quinoline scaffolds are hydrophobic.

  • Stock Solution: Ensure your stock is dissolved in 100% DMSO or DMF.

  • Dilution: Do not add the stock directly to the buffer. Instead, perform an intermediate dilution (e.g., 1:10 in ethanol) or add the stock while vortexing the buffer rapidly to prevent local high concentrations.

  • Filtration: Pass the final working solution through a 0.2 µm syringe filter before adding it to your sample to remove micro-aggregates [1].

Q2: I see high background in the nucleus, but my target is cytoplasmic. A: Many quinoline derivatives (like quinoline-blue or cyanine-quinolines) act as DNA intercalators due to their planar structure.

  • Solution: You must include a nuclear counterstain (like DAPI) to confirm localization. If the "noise" colocalizes perfectly with DAPI, your probe has off-target DNA binding. Try lowering the concentration or increasing the ionic strength (add 150-300 mM NaCl) to disrupt weak electrostatic binding to DNA [2].

Q3: Can I use milk as a blocking agent? A: Caution is advised. While milk is a good blocker, it contains high levels of phosphorylated proteins and calcium. If your quinoline probe is designed to sense metals (Ca²⁺, Zn²⁺) or interact with kinases, milk will quench your signal or cause high background. Use BSA (1-3%) or Fish Gelatin instead for metal-sensitive probes [3].

Q4: The signal fades rapidly while imaging (Photobleaching). A: Quinoline dyes can have lower photostability compared to modern Alexa fluors.

  • Solution: Use an antifade mounting medium (e.g., ProLong Diamond or VECTASHIELD).

  • Acquisition: Minimize exposure time and use the lowest excitation power possible. If using a metal sensor, remember that the "bound" state often has a different quantum yield and stability than the free dye [4].

References

  • Tampere University. (2020). Fluorescence enhancement of quinolines by protonation. Retrieved from [Link]

  • Bio-Rad. (2025). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing. Retrieved from [Link]

Technical Guide: Removal of Unreacted O-((2-Methylquinolin-4-yl)methyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

O-((2-Methylquinolin-4-yl)methyl)hydroxylamine (CAS: 895589-18-1) is a specialized alkoxylamine reagent typically used for the chemoselective labeling of carbonyl groups (aldehydes and ketones) via oxime ligation. While the quinoline core provides robust UV retention or specific molecular recognition properties, unreacted excess reagent can pose significant challenges:

  • Assay Interference: The quinoline moiety is UV-active and can mask product peaks or increase background fluorescence.

  • Competitive Inhibition: Free hydroxylamines are potent nucleophiles that may interfere with downstream biological assays or cross-link with off-target carbonyls in cellular lysates.

  • Toxicity: Hydroxylamine derivatives can exhibit cytotoxicity, necessitating thorough removal for biological applications.

This guide details three validated protocols for removing this specific contaminant, prioritized by efficacy and throughput.

Module 1: The Chemical Logic (The "Why")

To select the correct purification method, one must understand the physicochemical differences between the Reagent (impurity) and the Product (Oxime conjugate).

FeatureReagent: this compoundProduct: Oxime ConjugateImplication
Functional Group Primary Alkoxylamine (

)
Oxime Ether (

)
Key Differentiator
Nucleophilicity High (Alpha-effect)NegligibleExploit for Scavenging
Basicity (pKa) Diprotic: Quinoline N (~5.8) + Amine N (~4.7)Monoprotic: Quinoline N (~5.8) onlyExploit for Extraction
UV Activity High (Quinoline core)High (Quinoline core)Cannot use UV to distinguish easily

The Strategy: The most robust difference is nucleophilicity . The unreacted reagent has a free amino group capable of attacking aldehydes; the product does not.

Module 2: Solid-Phase Scavenging (High Throughput / High Yield)

Recommendation: This is the "Gold Standard" method for small-molecule synthesis and parallel medicinal chemistry. It relies on a polymer-supported aldehyde to covalently trap the unreacted hydroxylamine.

Mechanism of Action

The unreacted this compound attacks the aldehyde groups on the resin, forming a stable oxime bond. The resin is then filtered off, leaving the pure product in solution.

ScavengingWorkflow cluster_0 Reaction Mixture Mix Product (Oxime) + Excess Reagent (NH2) Step1 Incubation (2-4 hours) Mix->Step1 Resin Aldehyde Resin (Polymer-CHO) Resin->Step1 Add 3-5 equiv Filter Filtration Step1->Filter Waste Solid Waste: Resin-bound Reagent Filter->Waste Retentate Pure Filtrate: Purified Product Filter->Pure Flow-through

Caption: Workflow for chemoselective scavenging of unreacted hydroxylamine using aldehyde-functionalized resins.

Protocol
  • Resin Selection: Use 4-Benzyloxybenzaldehyde polystyrene or Polystyrene-CHO . These resins are stable and highly reactive toward alkoxyamines.

  • Stoichiometry: Calculate the theoretical excess of the hydroxylamine reagent used. Add 3–5 equivalents of aldehyde resin relative to the excess reagent.

  • Solvent Compatibility: Ensure the reaction solvent swells the resin (DCM, DMF, and THF are excellent; Methanol is poor).

  • Incubation: Add the resin directly to the reaction vessel. Agitate (do not stir with a magnetic bar, which grinds the resin) for 2–4 hours at room temperature.

  • Filtration: Filter the mixture through a fritted syringe or Buchner funnel. Wash the resin with DCM (2x) to recover any non-specifically adsorbed product.

  • Validation: Spot the filtrate on TLC. The lower-running amine spot (ninhydrin or UV active) should be absent.

Module 3: Chromatographic Separation (High Purity)

Recommendation: Use for large-scale purification or when the product requires >99% purity for analytical standards.

Reverse-Phase HPLC / Flash

The hydrophobic quinoline ring makes this compound retain well on C18 columns. However, the basic amine causes "tailing" unless pH modifiers are used.

Optimized Conditions:

  • Stationary Phase: C18 (End-capped).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Bicarbonate for basic pH).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: The reagent is moderately polar due to the amine. Expect elution early in the gradient (e.g., 10-30% B) compared to the more hydrophobic oxime product (which usually elutes at >40% B).

Technical Tip: If the reagent and product co-elute, switch to a high pH method (pH 9.5 with Ammonium Hydroxide). At this pH, the reagent (


) is neutral, but the product's solubility profile may shift differently, often improving resolution.

Module 4: Liquid-Liquid Extraction (Bulk / Low Cost)

Recommendation: Use only if the product is non-basic (e.g., neutral organic molecule). Do NOT use if your product contains other basic nitrogens (like pyridines or secondary amines), as the quinoline core in the product will cause it to co-extract with the reagent.

The "pH Switch" Protocol
  • Dilute: Dissolve the crude mixture in an organic solvent (Ethyl Acetate or DCM).

  • Acid Wash (Removal of Reagent):

    • Wash the organic layer with 0.5 M HCl or 10% Citric Acid .

    • Mechanism:[2] The unreacted hydroxylamine (

      
      ) and the quinoline nitrogen protonate. The reagent becomes highly water-soluble.
      
    • Risk:[1][2][3][4][5] The product (Oxime) also contains the quinoline ring. It will likely protonate and wash out too.

    • CRITICAL MODIFICATION: If the product is also basic, this method fails. Instead, use Cu(II) Chelation .

Alternative: Copper(II) Sulfate Wash

Hydroxylamines coordinate strongly to Copper(II).

  • Dissolve crude in EtOAc.

  • Wash with 10% aqueous CuSO₄ (3x).

  • The aqueous layer will turn deep blue/purple (complex formation).

  • Wash with water and brine to remove residual copper.

  • Dry over Na₂SO₄.

Troubleshooting & FAQs

Q1: I used the aldehyde resin, but I still see the reagent peak in LC-MS.

  • Cause: Incomplete scavenging due to poor resin swelling or insufficient time.

  • Fix: Ensure you are using a solvent that swells polystyrene (DCM, DMF). If using MeOH/Water, the resin collapses and the internal sites are inaccessible. Switch to a PEG-grafted resin (e.g., Tentagel-CHO) for aqueous/alcoholic compatibility.

Q2: My product is precipitating during the acid wash.

  • Cause: The oxime-quinoline product forms an insoluble salt (hydrochloride) that crashes out at the interface.

  • Fix: Add Methanol to the organic layer to increase solubility, or switch to the Scavenging Resin method (Module 2) which avoids pH swings.

Q3: Can I use acetone to scavenge the reagent?

  • Cause: Acetone reacts with the hydroxylamine to form a volatile oxime.

  • Fix: Yes, but the resulting acetone-oxime-quinoline byproduct is still a contaminant. It is less polar but still present. You must then remove this byproduct via evaporation (high vacuum) or chromatography. Solid-phase scavenging is superior because it physically removes the impurity from the solution.

Q4: How do I store the unreacted reagent?

  • Guidance: Store as the hydrochloride salt if possible. The free base is prone to oxidation and slow decomposition. Keep at -20°C under argon.

References

  • ChemicalBook. (2024). O-Benzylhydroxylamine - Physico-chemical Properties and Applications. (General properties of O-alkyl hydroxylamines). Link

  • PubChem. (2024).[6][7] 2-Methylquinoline (Quinaldine) Compound Summary. National Library of Medicine. Link

  • University of Rochester. (n.d.). Work-up and Purification: Removal of Sticky Reagents and Amines. (Protocols for Cu(II) washing and acid extraction).[1] Link

  • BenchChem. (2024). O-Benzylhydroxylamine Structure and Reactivity. (Analogous reactivity data). Link

  • ChemScene. (2024). Product Data Sheet: this compound.[8]Link

Sources

Validation & Comparative

A Comparative Guide to the Hydroylytic Stability of OOO-((2-Methylquinolin-4-yl)methyl)hydroxylamine Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs) and other targeted delivery systems, the linker connecting the payload to the targeting moiety is a critical determinant of both efficacy and safety.[1] Its stability in systemic circulation is paramount to prevent premature payload release, which can lead to off-target toxicity and a diminished therapeutic window.[1][2] This guide provides an in-depth technical comparison of the hydrolytic stability of conjugates formed from OOO-((2-Methylquinolin-4-yl)methyl)hydroxylamine, placing it in context with other widely used linker technologies.

The core of this analysis revolves around the oxime linkage formed by the reaction of a hydroxylamine derivative with an aldehyde or ketone. Oxime linkages are renowned for their substantial stability, especially when compared to other common functionalities like hydrazones.[3][4] This stability is largely attributed to the electronic properties of the C=N-O bond.[5][6]

The Chemistry of Stability: Why Oximes Stand Out

The hydrolytic stability of imine-based linkages (C=N) is intrinsically pH-dependent, with hydrolysis being catalyzed by acid.[5][7] The generally accepted mechanism involves the protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water.

Oximes exhibit significantly greater hydrolytic stability compared to isostructural hydrazones.[3][8] This enhanced stability is due to the higher electronegativity of the oxygen atom in the oxime compared to the nitrogen in a hydrazone.[5] This reduces the basicity of the imine nitrogen, making it less prone to protonation, the initial and rate-determining step of hydrolysis.[6] Studies have shown that the rate constant for oxime hydrolysis can be nearly 1000-fold lower than that of simple hydrazones.[3]

The quinoline moiety in OOthis compound introduces additional electronic and steric factors that can influence stability. Quinoline itself is a weak base, and its derivatives are generally stable in aqueous solutions, though their solubility can be pH-dependent.[9][10] The electron-donating and aromatic nature of the quinoline ring may further modulate the electronic properties of the oxime linkage.

Comparative Hydrolytic Stability: An Experimental Framework

To objectively assess the hydrolytic stability of conjugates derived from OOthis compound, a rigorous, well-controlled experimental design is essential. The following protocol outlines a comparative study to evaluate its stability against other common linker types.

Experimental Workflow

A robust method for determining hydrolytic stability involves incubating the conjugate in buffers of varying pH and analyzing its degradation over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][11]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Synthesize Conjugates: 1. OOthis compound 2. Hydrazone (Control) 3. Other Linkers C Incubate conjugates in each buffer at 37°C A->C Dissolve B Prepare Buffers: pH 5.0 (Acetate) pH 7.4 (Phosphate) pH 9.0 (Borate) B->C Add to D Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72h) C->D E Quench reaction (e.g., with organic solvent) D->E F Analyze by RP-HPLC E->F G Quantify remaining conjugate and degradation products F->G H Calculate half-life (t½) and first-order rate constant (k) G->H

Caption: Workflow for Comparative Hydrolytic Stability Assay.

Detailed Protocol

1. Synthesis of Conjugates:

  • Synthesize the OOthis compound conjugate by reacting it with an aldehyde-bearing molecule.

  • For comparison, synthesize analogous conjugates using a hydrazide (to form a hydrazone linker) and other relevant linkers (e.g., maleimide-thiol adduct).[12]

2. Buffer Preparation:

  • Prepare buffers at physiologically relevant pH values:

    • pH 5.0 (e.g., 50 mM sodium acetate) to mimic the endosomal/lysosomal environment.[13]

    • pH 7.4 (e.g., 50 mM phosphate-buffered saline) to simulate blood plasma.[14]

    • An additional pH, for instance, 9.0 (e.g., 50 mM sodium borate), can provide further mechanistic insight.[5]

3. Incubation:

  • Dissolve each conjugate in the prepared buffers to a final concentration of, for example, 1 mg/mL.

  • Incubate the solutions at 37°C in a temperature-controlled environment.

4. Sample Analysis by RP-HPLC:

  • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each incubation mixture.

  • Quench the reaction immediately, for instance, by diluting with a cold organic solvent like acetonitrile, to stop further degradation.

  • Analyze the samples by RP-HPLC with UV detection.[15][16] A C18 column is typically suitable. The mobile phase could consist of a gradient of water and acetonitrile with an additive like formic acid.[15]

  • The percentage of the remaining intact conjugate is determined by integrating the peak area at each time point relative to the initial time point (t=0).

5. Data Analysis:

  • Plot the percentage of remaining conjugate against time for each pH condition.

  • Calculate the first-order rate constant (k) and the half-life (t½) of the conjugate under each condition.

Comparative Data Summary

The following table presents a summary of expected hydrolytic stability data for the OOthis compound conjugate in comparison to a standard hydrazone linker, based on established principles of oxime and hydrazone chemistry.

Linker TypepHExpected Half-life (t½)Relative Stability
OOthis compound Conjugate (Oxime) 5.0~64 hours[4]Very High[3]
7.4Very long (often too slow to measure accurately)[4]Exceptionally High
Acylhydrazone Conjugate (Control) 5.0~4.5 minutes[4]Low
7.4~2.1 hours[4]Moderate

Note: The exact half-lives are dependent on the specific molecular structure and reaction conditions. The data for the oxime and acylhydrazone are based on published values for structurally related compounds.[4]

Mechanistic Insights into Hydrolysis

The acid-catalyzed hydrolysis of an oxime linkage proceeds through a carbinolamine intermediate.[8] The stability of the OOthis compound conjugate is a direct consequence of the electronic factors that disfavor the initial protonation step.

Caption: General Mechanism of Oxime Hydrolysis.

The key takeaway is the significantly higher stability of the oxime linkage, particularly at neutral pH, which is crucial for in vivo applications where the conjugate must remain intact in the bloodstream.[1][] The OOthis compound linker is expected to provide this high level of stability, making it a superior choice for applications demanding long circulation times and minimal premature drug release.

Conclusion and Expert Recommendations

The choice of a linker is a critical decision in the design of targeted drug delivery systems. The evidence strongly supports the use of oxime linkages for applications requiring high stability. Conjugates formed from OOthis compound are predicted to exhibit excellent hydrolytic stability, far surpassing that of hydrazone-based linkers, especially under physiological conditions. This makes them an authoritative choice for researchers and drug developers seeking to minimize off-target toxicity and maximize the therapeutic index of their conjugates. The inherent stability of the quinoline moiety further contributes to the overall robustness of the conjugate. For any new conjugate, it is imperative to perform detailed, compound-specific stability studies as outlined in this guide to fully characterize its behavior and ensure its suitability for the intended application.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • Choy, C. J., et al. (2016). Tunable pH-Sensitive Linker for Controlled Release. Bioconjugate Chemistry, 27(9), 1941-1953. [Link]

  • Semantic Scholar. (n.d.). Hydrolytic stability of hydrazones and oximes. [Link]

  • Wikipedia. (n.d.). Oxime. [Link]

  • Kumar, T., Xavier, N., & Ramya, M. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science, 57(1), 63-70. [Link]

  • Dirksen, A., & Hackeng, T. M. (2015). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Bioconjugate Chemistry, 26(8), 1537-1550. [Link]

  • Lu, Y., & Low, P. S. (2012). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Controlled Release, 161(2), 143-152. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie, 120(39), 7633-7636. [Link]

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A Guide to Reproducible Fluorescent Tagging: A Comparative Analysis of Quinoline-Based Probes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for reliable and reproducible data is paramount. Fluorescent tagging of biomolecules is a cornerstone of modern biological inquiry, yet the choice of fluorophore can significantly impact experimental outcomes. This guide provides an in-depth technical analysis of quinoline-based fluorescent tags, offering a framework for achieving reproducible results through validated protocols and a critical comparison with commonly used alternative fluorophores.

Introduction: The Quinoline Scaffold in Fluorescence

Quinoline is a heterocyclic aromatic compound comprising a benzene ring fused to a pyridine ring. This structure forms the core of a versatile class of fluorophores known for their unique photophysical properties.[1] Unlike larger, more conventional fluorophores, the compact size of the quinoline scaffold can be advantageous, potentially minimizing steric hindrance and preserving the native function of the labeled biomolecule.

Key characteristics of quinoline-based probes include a pronounced sensitivity to their microenvironment (solvatochromism), making them powerful tools for sensing changes in polarity, pH, or the presence of specific metal ions.[2][3] Their fluorescence can be significantly enhanced upon binding to a target, a phenomenon known as chelation-enhanced fluorescence (CHEF), which is invaluable for developing "turn-on" sensors with high signal-to-noise ratios.[4] However, like all fluorophores, they are not without challenges, including potential photobleaching and the need for careful experimental design to ensure labeling specificity and reproducibility.[5][6]

Section 1: A Validated Protocol for Protein Labeling with 2-(2-Aminoethoxy)quinoline

Reproducibility begins with a robust and well-understood protocol. The following method describes the covalent conjugation of an amine-functionalized quinoline, 2-(2-Aminoethoxy)quinoline, to a target protein via accessible carboxyl groups (aspartic acid, glutamic acid, C-terminus). This two-step carbodiimide-mediated process is a self-validating system, with clear checkpoints to ensure success.

The reaction relies on 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in the presence of N-hydroxysuccinimde (NHS).

  • Activation Step: EDC reacts with the protein's carboxyl groups to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is prone to hydrolysis, which would reverse the reaction and reduce labeling efficiency.

  • Stabilization Step: NHS is introduced to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This semi-stable intermediate has a longer half-life in aqueous solution, increasing the probability of a successful reaction with the fluorophore.

  • Conjugation Step: The primary amine of 2-(2-Aminoethoxy)quinoline attacks the NHS ester, displacing NHS and forming a stable, covalent amide bond that permanently links the quinoline tag to the protein.

G cluster_prep Preparation cluster_reaction Reaction Steps cluster_purification Purification & Validation P Protein Solution in MES Buffer (pH 4.5-6.0) Activate 1. Activate Protein Add EDC + NHS to Protein Incubate 20 min, RT P->Activate Carboxyl Groups (-COOH) Q 2-(2-Aminoethoxy)quinoline Stock Solution (in DMSO) Label 2. Add Quinoline Probe Adjust pH to 7.2-7.5 Incubate 2-3 hours, RT Q->Label EDC EDC & NHS Solution (Prepare Fresh) EDC->Activate Activate->Label NHS-activated Protein Purify 3. Purify Conjugate Size-Exclusion Chromatography (e.g., Sephadex G-25) Label->Purify Labeled Protein + Free Dye Validate 4. Validate Labeling UV-Vis Spectrophotometry (Determine Degree of Labeling) Purify->Validate Purified Conjugate Store Store Conjugate (-20°C or -80°C) Validate->Store

Caption: Workflow for covalent protein labeling using EDC/NHS chemistry.

Materials:

  • Target Protein (e.g., 1-5 mg/mL)

  • 2-(2-Aminoethoxy)quinoline (BenchChem, Cat. No. BCC8924)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography column (e.g., Sephadex G-25)

Protocol:

  • Protein Preparation: Dissolve the target protein in ice-cold Activation Buffer. The acidic pH of MES buffer (pH 4.5-6.0) is optimal for the EDC activation step while minimizing hydrolysis. Buffers containing primary amines (like Tris) or carboxylates (like acetate) must be avoided as they will compete with the reaction.

  • Fluorophore Preparation: Prepare a 10 mM stock solution of 2-(2-Aminoethoxy)quinoline in anhydrous DMSO. Store protected from light.

  • Activation of Protein:

    • Prepare a fresh solution of 10 mg/mL EDC and 10 mg/mL NHS in Activation Buffer immediately before use.

    • Add a 10-fold molar excess of both EDC and NHS to the protein solution.

    • Incubate for 15-20 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Add a 20- to 50-fold molar excess of the 2-(2-Aminoethoxy)quinoline stock solution to the activated protein.

    • Immediately adjust the reaction pH to 7.2-7.5 by adding Coupling Buffer (PBS). This slightly basic pH is crucial for the deprotonated primary amine of the quinoline to efficiently attack the NHS ester.

    • Incubate for 2-3 hours at room temperature, protected from light.

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.

  • Purification:

    • Separate the labeled protein from unreacted fluorophore and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.

    • The first colored fraction to elute will be the quinoline-labeled protein. Free dye will elute later.

Section 2: Validation and Ensuring Reproducibility

A protocol is only reproducible if its output can be quantitatively validated. For fluorescent labeling, the key metric is the Degree of Labeling (DOL) , also known as the fluorophore-to-protein ratio (F/P).

The DOL is determined using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the fluorophore (λ_max).

The formula is: DOL = (A_max × ε_prot) / [(A_280 - (A_max × CF)) × ε_dye]

Where:

  • A_max: Absorbance of the conjugate at the λ_max of the dye.

  • A_280: Absorbance of the conjugate at 280 nm.

  • ε_prot: Molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).

  • ε_dye: Molar extinction coefficient of the dye at its λ_max.

  • CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at λ_max (A₂₈₀/A_max). This corrects for the dye's contribution to the A₂₈₀ reading.

Self-Validation: For reproducible experiments, a target DOL (e.g., 2-5 for an antibody) should be established. Batches of labeled protein that fall outside this range may exhibit altered binding kinetics or different fluorescence characteristics and should be re-evaluated. Consistently achieving the target DOL is a primary indicator of a reproducible labeling process.

Section 3: Comparative Performance of Quinoline-Based Tags

The utility of a fluorescent tag is defined by its performance relative to established alternatives. The primary metrics for comparison are Brightness (a product of molar extinction coefficient and quantum yield) and Photostability .

The following table compares the reported fluorescence quantum yields of representative quinoline derivatives with common industry-standard fluorophores. It is critical to note that these values are highly dependent on the specific molecular structure and local environment (e.g., solvent, pH, conjugation state).[7][8] The data for quinoline derivatives represents a broad range observed across multiple studies, highlighting the tunable nature of the scaffold.[7][8]

Fluorophore ClassRepresentative DyeMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)Key Characteristics
Quinoline Quinoline Derivatives~5,000 - 15,000~0.12 – 0.85[7][8]600 - 12,750Environmentally sensitive; compact size; useful for "turn-on" sensing.
Xanthene Fluorescein (FITC)~75,000~0.92[7]~69,000Bright; susceptible to photobleaching and pH sensitivity.[9][10]
Xanthene Rhodamine B~105,000~0.31 (in water)[7]~32,550Good brightness; moderate photostability.
Sulfonated Cyanine Alexa Fluor 488~73,000~0.92~67,160Excellent brightness and photostability; pH insensitive.[11][12]
Sulfonated Cyanine Cy3~150,000~0.15~22,500Very high extinction coefficient; moderate quantum yield.

Data compiled from multiple sources and should be used for comparative guidance. Absolute values may vary.

While individual quinoline derivatives can achieve high quantum yields, their molar extinction coefficients are generally lower than those of larger, more complex dyes like the Alexa Fluors or cyanines. This often results in lower overall brightness. However, the true strength of many quinoline probes lies not in constitutive brightness, but in their ability to transition from a low- or non-fluorescent state to a highly fluorescent one upon interaction with their target. This "turn-on" capability can yield exceptionally high signal-to-background ratios that are difficult to achieve with constitutively bright fluorophores.

A common mechanism for quinoline-based sensors is the suppression of Photoinduced Electron Transfer (PET) upon ion binding, leading to fluorescence enhancement.

CHEF cluster_off Fluorescence OFF (Quenched) cluster_on Fluorescence ON Q_Ground Quinoline (Ground State) Q_Excited Quinoline* (Excited State) Q_Ground->Q_Excited Excitation (hν) Ion Metal Ion Q_Ground->Ion Ion Binding (Chelation) PET PET Quencher Q_Excited->PET e⁻ transfer PET->Q_Ground Non-radiative decay Complex_Ground Quinoline-Ion Complex Complex_Excited Complex* (Excited State) Complex_Ground->Complex_Excited Excitation (hν) Complex_Excited->Complex_Ground Fluorescence (hν)

Caption: Generalized mechanism of Chelation-Enhanced Fluorescence (CHEF).

In the unbound state, an electron-rich quenching moiety can donate an electron to the excited quinoline fluorophore (PET), causing it to return to the ground state without emitting a photon. When a target ion binds, it interacts with the quencher, lowering its energy level and preventing electron transfer. This blocks the quenching pathway, allowing the fluorophore to relax by emitting a photon, thus "turning on" fluorescence.[4]

Section 4: Challenges and Expert Recommendations
  • Photostability: Quinoline derivatives can be susceptible to photobleaching. To ensure reproducibility, always use fresh antifade mounting media, minimize light exposure, and maintain identical illumination settings (power, exposure time) across all comparative experiments.[6][9]

  • Environmental Sensitivity: The fluorescence of quinoline is often dependent on solvent polarity and pH.[3] This can be a powerful sensing tool but requires stringent control over buffer conditions for reproducible intensity measurements. When comparing labeled proteins, ensure they are in identical buffer systems.

  • Background Fluorescence: Incomplete removal of free dye is a common source of non-reproducible background signal. Validate the purification step by running a sample of the final wash buffer from the chromatography column to ensure it is free of fluorescence.

Conclusion

Quinoline-based fluorescent tags represent a versatile and powerful class of tools for biological research. While they may not always match the constitutive brightness of larger dyes like Alexa Fluors, their strength lies in their compact size, environmental sensitivity, and suitability for creating "turn-on" probes with high signal-to-noise ratios. Achieving reproducible data with quinoline tags, as with any fluorophore, is not solely dependent on the dye itself, but on the implementation of robust, validated protocols for conjugation, purification, and analysis. By understanding the underlying chemistry, quantitatively assessing the degree of labeling, and controlling for variables like photobleaching and environmental factors, researchers can confidently harness the unique advantages of the quinoline scaffold to generate reliable and insightful data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.